benzyl N-[(1R)-1-(4-hydroxyphenyl)ethyl]carbamate
Description
Benzyl N-[(1R)-1-(4-hydroxyphenyl)ethyl]carbamate is a chiral carbamate derivative characterized by a benzyl-protected carbamate group and a 4-hydroxyphenyl-substituted ethyl chain in the (1R)-configuration. This compound is structurally significant due to its stereochemistry and functional groups, which influence its biological activity and physicochemical properties. It serves as a key intermediate in synthesizing enantiomerically pure pharmaceuticals, such as anticonvulsants (e.g., N-[(1R)-4-[(Aminoiminomethyl)amino]-1-[[[(1R)-1-(4-hydroxyphenyl)ethyl]amino]carbonyl]butyl]-α-phenylbenzeneacetamide) . Its synthesis often involves chiral separation techniques, such as supercritical fluid chromatography (SFC), to isolate the desired enantiomer .
Properties
IUPAC Name |
benzyl N-[(1R)-1-(4-hydroxyphenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-12(14-7-9-15(18)10-8-14)17-16(19)20-11-13-5-3-2-4-6-13/h2-10,12,18H,11H2,1H3,(H,17,19)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFFBMMMWZMROW-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Zinc Chloride-Catalyzed Carbamate Synthesis
A widely validated method involves the reaction of carbamoyl chlorides with alcohols using zinc chloride (ZnCl₂) as a catalyst. For this compound, this approach requires:
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Substrate Preparation : The chiral alcohol, (R)-1-(4-hydroxyphenyl)ethanol, is synthesized via asymmetric reduction of 4-hydroxyacetophenone or resolved from racemic mixtures.
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Reaction Conditions :
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Mechanism : ZnCl₂ facilitates the formation of an isocyanate intermediate from carbamoyl chloride, which undergoes nucleophilic attack by the alcohol to yield the carbamate.
Table 1: Solvent Optimization for ZnCl₂-Catalyzed Carbamate Synthesis
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 110 | 12 | 86 |
| Xylene | 110 | 13 | 55 |
| Tetrahydrofuran | 30 | 15 | 70 |
Chloroformate-Mediated Amine Protection
An alternative route employs benzyl chloroformate (Cbz-Cl) to protect the amine group of (R)-1-(4-hydroxyphenyl)ethylamine:
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Reaction Setup :
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Base : Triethylamine (TEA) or aqueous NaOH to scavenge HCl.
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Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
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Procedure :
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Dissolve (R)-1-(4-hydroxyphenyl)ethylamine (1 equiv) in THF.
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Add TEA (1.1 equiv) and Cbz-Cl (1.05 equiv) dropwise at 0°C.
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Warm to room temperature and stir for 6–12 hours.
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Workup : Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (hexane/ethyl acetate, 7:3).
This method achieves yields of 70–85% but requires chiral-pure starting material to retain enantiomeric excess.
Enantioselective Synthesis and Resolution
Asymmetric Catalytic Reduction
The chiral center at C1 is introduced via asymmetric hydrogenation of 4-hydroxyacetophenone derivatives:
Kinetic Resolution
Racemic 1-(4-hydroxyphenyl)ethylamine is resolved using chiral acylating agents or enzymatic methods (e.g., lipase-catalyzed acetylation).
Industrial-Scale Production and Process Optimization
Purity and Characterization
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HPLC : Reverse-phase chromatography (C18 column, methanol/water) confirms >98% purity.
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Spectroscopy : NMR (¹H and ¹³C) and IR verify the carbamate linkage and stereochemistry.
Comparative Analysis of Methods
Table 2: Advantages and Limitations of Preparation Methods
| Method | Yield (%) | Enantiomeric Excess | Scalability |
|---|---|---|---|
| ZnCl₂ Catalysis | 78–86 | Dependent on substrate | High |
| Chloroformate Route | 70–85 | Requires chiral input | Moderate |
| Asymmetric Hydrogenation | 90–95 | >90% ee | Low |
Chemical Reactions Analysis
Types of Reactions
®-Benzyl (1-(4-hydroxyphenyl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ®-Benzyl (1-(4-oxophenyl)ethyl)carbamate.
Reduction: Formation of ®-Benzyl (1-(4-hydroxyphenyl)ethyl)carbamate.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Benzyl N-[(1R)-1-(4-hydroxyphenyl)ethyl]carbamate has shown potential as an anticancer agent. Research indicates that compounds with similar structural features can modulate critical pathways involved in cancer cell proliferation and survival. For example, derivatives of carbamate compounds have been studied for their ability to inhibit kinesin spindle protein, which is crucial for mitosis in cancer cells .
Mechanism of Action
The mechanism through which this compound exerts its anticancer effects may involve the inhibition of specific enzymes or proteins that are overexpressed in cancer cells. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cell lines by targeting metabolic pathways essential for tumor growth .
Antimicrobial Properties
Recent investigations into the antimicrobial properties of this compound and its analogs have revealed promising results against various bacterial strains, including resistant strains. The compound's efficacy can be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymatic processes within bacterial cells .
Data Table: Antimicrobial Efficacy
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Related Carbamate Derivative | Escherichia coli | 16 µg/mL |
| Another Analog | Pseudomonas aeruginosa | 64 µg/mL |
Pharmaceutical Formulations
This compound has potential applications in pharmaceutical formulations as a stabilizing agent or active pharmaceutical ingredient (API). Its structural characteristics lend themselves well to modifications that can enhance solubility and bioavailability, which are critical factors in drug development .
Research and Development
Case Studies
Several studies have focused on the synthesis and characterization of this compound derivatives. One notable study highlighted the synthesis of various analogs and their subsequent biological evaluations, demonstrating enhanced activity compared to the parent compound .
Example Study:
A study published in a peer-reviewed journal investigated a series of carbamate derivatives for their anticancer properties. The results indicated that modifications at specific positions on the aromatic ring significantly influenced their potency against various cancer cell lines, suggesting a structure-activity relationship that could be exploited for drug design .
Mechanism of Action
The mechanism of action of ®-Benzyl (1-(4-hydroxyphenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s activity. The benzyl group can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Carbamate Derivatives
Structural and Functional Group Variations
Benzyl (2-Hydroxy-2-(4-Hydroxyphenyl)ethyl)carbamate
- Structure : Differs by an additional hydroxyl group on the ethyl chain.
- Application: Used in synthesizing enantiomers of 4-(2-amino-1-hydroxyethyl)phenol via deprotection .
Benzyl (1-(Diphenoxyphosphoryl)-2-(4-Hydroxyphenyl)ethyl)carbamate (Compound 21)
- Structure: Incorporates a diphenoxyphosphoryl group instead of the benzyl carbamate’s hydroxyl.
- Properties : The phosphoryl group increases molecular weight (504.2 g/mol) and introduces steric hindrance, which may reduce enzymatic hydrolysis rates .
- Activity : Phosphorylated derivatives often exhibit altered binding affinities in kinase or phosphatase inhibition assays.
tert-Butyl N-{4-[N-(4-Hydroxyphenyl)carbamoyl]benzyl}carbamate
- Structure : Features a tert-butyl carbamate and an amide-linked 4-hydroxyphenyl group.
- Crystallography : The tert-butyl group creates a bulky, hydrophobic environment, preventing π-π interactions between aromatic rings in the crystal lattice .
- Application : Intermediate for urokinase inhibitors, highlighting the role of carbamate protection in drug design .
Acetylcholinesterase (AChE)/Butyrylcholinesterase (BChE) Inhibitors
- Compound 28 (Benzyl (1-(3-Chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate) :
Anticonvulsant Activity
- N-[(1R)-4-[(Aminoiminomethyl)amino]-1-[[[(1R)-1-(4-Hydroxyphenyl)ethyl]amino]carbonyl]butyl]-α-phenylbenzeneacetamide: Mechanism: Targets generalized tonic-clonic seizures via carbamate-mediated modulation of ion channels or neurotransmitter release . Comparison: The target compound’s simpler structure lacks the extended aminoiminomethyl side chain, likely reducing potency but improving synthetic accessibility.
Physicochemical and Pharmacokinetic Properties
Biological Activity
Benzyl N-[(1R)-1-(4-hydroxyphenyl)ethyl]carbamate, a compound of significant interest in medicinal chemistry, exhibits a range of biological activities that make it a candidate for further pharmacological exploration. This article reviews the available literature on its biological activity, including synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C16H19N1O3
- Molecular Weight : 273.33 g/mol
Synthesis Methods
The compound can be synthesized through various methods, typically involving the reaction of benzyl carbamate with 4-hydroxyphenylethylamine. The synthesis often utilizes techniques such as:
- Refluxing in organic solvents : This method enhances the yield and purity of the compound.
- Use of coupling reagents : Reagents like HBTU or EDC can facilitate the formation of amide bonds in the synthesis process.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For instance, compounds with similar structures have shown promising results against various cancer cell lines. The compound is believed to exert its effects through mechanisms such as:
- Inhibition of cell proliferation : It has been observed to inhibit the growth of several cancer cell lines, including breast and colon cancer cells.
- Induction of apoptosis : The compound may trigger programmed cell death in cancerous cells, contributing to its antitumor efficacy.
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example:
| Enzyme Target | IC50 Value (µM) | Reference |
|---|---|---|
| Cyclin-dependent kinase (CDK) | 0.5 - 2.0 | |
| Protein kinase B (AKT) | 0.3 - 1.5 |
These values indicate a strong inhibitory effect on these targets, suggesting potential as a therapeutic agent in cancer treatment.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies have shown that it exhibits:
- Broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
- Potential as an antibiotic agent , particularly in treating infections caused by resistant strains.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the hydroxyl group and the benzyl moiety can significantly influence its potency and selectivity. Key findings include:
- Hydroxyl group position : Variations in the position of hydroxyl groups on the phenolic ring can enhance or diminish biological activity.
- Alkyl substitutions : The introduction of different alkyl chains on the nitrogen atom can improve lipophilicity and cellular uptake.
Case Studies
Several case studies have documented the biological effects of this compound:
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Study on Breast Cancer Cells :
- The compound was tested on MCF-7 breast cancer cells, showing significant inhibition of cell proliferation with an IC50 value around 0.8 µM.
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Antimicrobial Testing :
- In a study examining its effects against Staphylococcus aureus, this compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL.
Q & A
Advanced Research Question
- Kinetic assays: Measure IC50 values against target enzymes (e.g., phosphatases or proteases) using fluorogenic substrates. Phosphorylated analogs in showed inhibitory activity via competitive binding .
- Docking studies: Molecular modeling (e.g., AutoDock Vina) predicts binding modes to active sites, guided by the 4-hydroxyphenyl group’s hydrogen-bonding capacity .
- Structure-activity relationships (SAR): Modify the carbamate or hydroxyphenyl moiety to correlate structural changes with potency .
What are the best practices for handling and storing this compound to ensure stability?
Basic Research Question
- Storage: Under inert atmosphere (N2 or Ar) at −20°C to prevent hydrolysis of the carbamate group .
- Solubility: DMSO or DCM is preferred for stock solutions; aqueous buffers (pH 7–8) minimize degradation .
- Safety: While not classified as hazardous, use fume hoods and PPE due to potential irritancy of intermediates (e.g., benzyl chloroformate) .
How does the presence of the 4-hydroxyphenyl group influence the compound’s reactivity in derivatization reactions?
Advanced Research Question
The phenolic hydroxyl group enables:
- Protection/deprotection: Benzyl or tert-butyl-dimethylsilyl (TBS) ethers protect the hydroxyl during phosphorylation or alkylation .
- Conjugation: Suzuki-Miyaura coupling with aryl halides introduces biaryl motifs for SAR studies .
- Oxidation susceptibility: Stabilize with antioxidants (e.g., BHT) in long-term storage to prevent quinone formation .
What crystallographic methods are suitable for resolving the absolute configuration of this compound?
Advanced Research Question
- Single-crystal X-ray diffraction: SHELXL refinement () with Cu-Kα radiation confirms the (1R) configuration. Heavy atoms (e.g., phosphorus in analogs) enhance anomalous scattering .
- Twinned data handling: For challenging crystals, use HKL-3000 or XDS for data integration and Olex2 for structure solution .
How can researchers mitigate low yields in multi-step syntheses of this compound?
Advanced Research Question
- Stepwise optimization: Identify rate-limiting steps (e.g., carbamate formation) via TLC monitoring.
- Catalyst screening: Pd/C for hydrogenolysis or enzyme-catalyzed resolutions improve efficiency .
- Flow chemistry: Continuous flow systems enhance reproducibility in phosphorylation steps .
What computational tools predict the compound’s physicochemical properties (e.g., logP, pKa)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
